molecular formula C17H19N3O5S B2884595 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034281-26-8

2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No. B2884595
M. Wt: 377.42
InChI Key: SPFCOKRSYZTFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and related compounds. It likely contains a 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl group, a pyrrolidin-3-yl group, and a pyrazine group .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activity

Compounds based on sulfonamido pyrazoles have been synthesized and evaluated for their antimicrobial activities. The synthesis involves several steps, including condensation and cyclization reactions, leading to the formation of heterocyclic compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antibacterial Evaluation of Novel Heterocyclic Compounds

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has shown that these compounds exhibit significant antibacterial activities. The development of such compounds could contribute to the discovery of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anti-inflammatory Agents

A study focused on the synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, highlighting the versatility of heterocyclic compounds in medicinal chemistry (Kendre, Landge, & Bhusare, 2015).

Heterocyclic Chemistry and Drug Design

Synthesis of Pyrrolo[3,4-d][1,2]diazepine Derivatives

The development of methods for synthesizing heterocyclic systems such as pyrrolo[3,4-d][1,2]diazepine derivatives demonstrates the ongoing interest in exploring new scaffolds for drug design. These efforts are part of the broader search for novel medicinal compounds (Kharaneko & Bogza, 2013).

properties

IUPAC Name

2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-26(22,14-2-3-15-16(10-14)24-9-1-8-23-15)20-7-4-13(12-20)25-17-11-18-5-6-19-17/h2-3,5-6,10-11,13H,1,4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFCOKRSYZTFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CN=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

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